molecular formula C17H14N4S B4972390 5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine

5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine

Cat. No. B4972390
M. Wt: 306.4 g/mol
InChI Key: YBHKHOIJUFKUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a thieno[2,3-d]pyrimidine derivative that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine has shown potential applications in drug development for various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been reported to inhibit the replication of the hepatitis C virus.

Mechanism of Action

The mechanism of action of 5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine is not fully understood. However, it has been reported to act as a kinase inhibitor, specifically inhibiting the activity of the Janus kinase (JAK) family of enzymes. JAKs are involved in various signaling pathways that regulate cell growth, differentiation, and immune response. Inhibiting JAK activity has been shown to have therapeutic potential in various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in preclinical studies. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit JAK activity makes it a promising candidate for the development of drugs for cancer and inflammatory disorders. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate its mode of action and potential side effects.

Future Directions

There are several future directions for research on 5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine. One area of research is the development of drugs based on its structure for the treatment of cancer and inflammatory disorders. Another area of research is the investigation of its potential as an antiviral agent for the treatment of hepatitis C and other viral infections. Furthermore, research on its mechanism of action and potential side effects is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine has been reported in the literature. The most common method involves the reaction of 2-aminothiophene with 3-bromo-1-methyl-1H-pyrazole in the presence of a base, followed by the reaction with 4-bromo-3-nitrobenzonitrile and reduction of the nitro group to an amino group. The final step involves the condensation of the resulting amine with 2-chloro-5-methylpyrimidine-4-carbaldehyde to yield this compound.

properties

IUPAC Name

5-methyl-4-[3-(1-methylpyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-11-9-22-17-15(11)16(18-10-19-17)13-5-3-4-12(8-13)14-6-7-21(2)20-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKHOIJUFKUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)C3=CC=CC(=C3)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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